molecular formula C10H12ClN3O2 B1465447 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide CAS No. 1178354-18-1

6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide

Cat. No. B1465447
CAS RN: 1178354-18-1
M. Wt: 241.67 g/mol
InChI Key: PUFYZQMAIRMYHB-UHFFFAOYSA-N
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Description

6-Chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (6-Cl-OPC) is an organic compound that is used as an intermediate in the synthesis of biologically active compounds. It is a member of the pyridazine family and is synthesized by the reaction of 4-chloro-N-oxan-2-yl-pyridine-3-carboxylic acid and anhydrous ammonia. 6-Cl-OPC is used in a variety of scientific research applications, including drug development, biochemistry, and physiology. It has a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Molecular Recognition

The pyridazine heterocycle, which is a core part of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, plays a significant role in molecular recognition. Its unique physicochemical properties, such as weak basicity and high dipole moment, enable π-π stacking interactions and robust dual hydrogen-bonding capacity. These features are crucial in drug-target interactions, contributing to the compound’s utility in molecular recognition within drug discovery and development .

Drug Discovery and Development

Due to its inherent polarity and low cytochrome P450 inhibitory effects, 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide has potential applications in drug discovery. It can help reduce interactions with the cardiac hERG potassium channel, which is valuable for developing safer pharmaceutical agents .

Cardiovascular Research

Pyridazine derivatives, including 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide, have been explored for cardiovascular drugs. They can influence calcium ion influx, which is essential for platelet aggregation, thus providing a pathway for developing antiplatelet and other cardiovascular medications .

Antimicrobial and Antitubercular Agents

Research indicates that pyridazine derivatives exhibit antimicrobial and antitubercular activities. The structural framework of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide could be modified to enhance these properties, leading to new treatments for bacterial and tuberculosis infections .

Analgesic and Anti-inflammatory Applications

The compound’s framework is conducive to developing analgesic and anti-inflammatory drugs. By affecting specific biological pathways, it can be used to create medications that alleviate pain and reduce inflammation, which is beneficial for conditions like arthritis .

Antidiabetic Potential

6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide may also have applications in antidiabetic drug development. Its structure can be utilized to design compounds that regulate blood sugar levels, offering a new approach to managing diabetes .

Anticancer Research

The pyridazine core of 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide can be leveraged in anticancer research. Its ability to interact with various biological targets makes it a candidate for designing novel anticancer drugs .

Neurological Disorders

Finally, this compound has potential applications in treating neurological disorders. Its chemical structure allows for the creation of drugs that can modulate neurological pathways, providing therapeutic options for diseases like epilepsy and Parkinson’s .

properties

IUPAC Name

6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-9-2-1-8(13-14-9)10(15)12-7-3-5-16-6-4-7/h1-2,7H,3-6H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFYZQMAIRMYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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